molecular formula C15H16O B8418616 1-Phenyl-1-tolylethanol

1-Phenyl-1-tolylethanol

Cat. No.: B8418616
M. Wt: 212.29 g/mol
InChI Key: BIZUCNKTQHKNLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Phenyl-1-tolylethanol is a synthetic aromatic alcohol of significant interest in organic chemistry and materials science research. It can be efficiently synthesized via the Friedel-Crafts alkylation of toluene with α-methylbenzyl alcohol (1-phenylethanol) over solid acid catalysts, such as acidic zeolites . This method represents a greener alternative to conventional processes that use sulfuric acid, as it minimizes waste disposal issues and avoids the formation of problematic byproducts like styrene oligomers . This compound serves as a key intermediate in the development of advanced materials. Its primary research applications include its use as a high-boiling solvent for pressure-sensitive recording materials and as a component in electrical insulating oils . The structure of this compound, featuring both aromatic and alcohol functional groups, makes it a valuable building block for further chemical transformations and for studying structure-property relationships in material design. This product is intended for research and development purposes only. It is not for diagnostic, therapeutic, or consumer use.

Properties

Molecular Formula

C15H16O

Molecular Weight

212.29 g/mol

IUPAC Name

1-(2-methylphenyl)-1-phenylethanol

InChI

InChI=1S/C15H16O/c1-12-8-6-7-11-14(12)15(2,16)13-9-4-3-5-10-13/h3-11,16H,1-2H3

InChI Key

BIZUCNKTQHKNLA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(C)(C2=CC=CC=C2)O

Origin of Product

United States

Preparation Methods

Procedure:

  • Formation of Phenylmagnesium Bromide :
    Magnesium turnings react with bromobenzene in dry diethyl ether under inert conditions.

  • Addition of p-Tolualdehyde :
    A solution of p-tolualdehyde in ether is added dropwise to the Grignard reagent at 0°C.

  • Hydrolysis :
    The intermediate alkoxide is quenched with saturated ammonium chloride, yielding the crude alcohol.

  • Purification :
    Extraction with diethyl ether, drying (Na₂SO₄), and solvent removal afford the product.

Key Data :

ParameterValueSource
Yield70–85%
Reaction Temperature0°C → room temperature
SolventDiethyl ether

Mechanism :
The nucleophilic phenyl group attacks the electrophilic carbonyl carbon of p-tolualdehyde, forming an alkoxide intermediate. Acidic workup protonates the alkoxide to yield the alcohol.

Sodium Borohydride Reduction of 1-Phenyl-1-(p-tolyl)ethanone

Reduction of the corresponding ketone, 1-phenyl-1-(p-tolyl)ethanone, using NaBH₄ is a high-yielding method.

Ketone Synthesis:

  • Friedel-Crafts Acylation :
    Toluene reacts with benzoyl chloride in the presence of AlCl₃ to form 4-methylbenzophenone (1-phenyl-1-(p-tolyl)ethanone).

  • Alternative Routes :

    • Claisen-Schmidt Condensation : Acetophenone and p-tolualdehyde undergo base-catalyzed condensation to form an α,β-unsaturated ketone, followed by hydrogenation.

    • Wittig Reaction : A ylide derived from p-tolyltriphenylphosphonium bromide reacts with benzaldehyde.

Reduction Procedure:

  • NaBH₄ in Ethanol :
    The ketone is dissolved in ethanol, and NaBH₄ is added portion-wise at 0°C.

  • Workup :
    The mixture is stirred for 2 hours, quenched with water, and extracted with dichloromethane.

Key Data :

ParameterValueSource
Yield90–95%
Reaction Time2–4 hours
SolventEthanol or THF

Mechanism :
NaBH₄ delivers a hydride ion to the carbonyl carbon, forming a borate intermediate. Hydrolysis releases the alcohol.

Catalytic Hydrogenation of α,β-Unsaturated Ketones

A two-step approach involving hydrogenation of α,β-unsaturated ketones (e.g., (E)-1-phenyl-3-(p-tolyl)prop-2-en-1-one) followed by reduction is viable.

Procedure:

  • Synthesis of α,β-Unsaturated Ketone :
    p-Tolualdehyde reacts with acetophenone via aldol condensation under basic conditions.

  • Hydrogenation :
    The unsaturated ketone is hydrogenated using H₂ (1 atm) and Pd/C to yield 1-phenyl-1-(p-tolyl)ethanone.

  • NaBH₄ Reduction :
    The ketone is reduced as described in Method 2.

Key Data :

ParameterValueSource
Hydrogenation Yield80–90%
CatalystPd/C or Raney Ni

Asymmetric Hydrogenation Using Chiral Catalysts

Enantioselective synthesis employs Noyori-type catalysts for asymmetric hydrogenation of prochiral ketones.

Procedure:

  • Catalyst Preparation :
    A chiral ruthenium complex (e.g., RuCl₂[(S)-XylBINAP]) is prepared in situ.

  • Hydrogenation :
    1-Phenyl-1-(p-tolyl)ethanone undergoes hydrogenation (50 atm H₂) in toluene at 25°C.

Key Data :

ParameterValueSource
Enantiomeric Excess>99%
Reaction Time1–2 hours

Comparative Analysis of Methods

MethodYield (%)CostScalabilityEnantioselectivity
Grignard Reaction70–85LowModerateNone
NaBH₄ Reduction90–95LowHighNone
Catalytic Hydrogenation80–90ModerateHighNone
Asymmetric Hydrogenation85–95HighModerate>99% ee

Mechanism of Action

The mechanism of action of 1-Phenyl-1-tolylethanol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the aromatic rings can participate in π-π interactions, further affecting molecular pathways .

Comparison with Similar Compounds

1-Phenylethanol

  • Structure: A monocyclic secondary alcohol with a single phenyl group (C₈H₁₀O, MW 122.17 g/mol) .
  • Properties : Moderately soluble in water (10 g/L at 20°C), chiral (enantiomers: (R)-(+)- and (S)-(-)-forms), and used as a chiral auxiliary in asymmetric synthesis .
  • Safety : Classified as an irritant (skin/eyes) with acute oral toxicity (LD₅₀: 1.8 g/kg in rats) .

Key Differences :

  • The absence of a methyl group in 1-phenylethanol reduces steric hindrance and lipophilicity compared to 1-p-tolylethanol.
  • Applications : Widely employed in fragrances and resolving chiral amines .

1-(4-Methoxyphenyl)ethanol

  • Structure : Features a 4-methoxyphenyl group (C₉H₁₂O₂, MW 152.19 g/mol) .
  • Properties : The electron-donating methoxy group enhances solubility in polar aprotic solvents but reduces thermal stability.
  • Applications : Used in synthesizing methoxy-substituted pharmaceuticals, leveraging its improved resonance effects .

Comparison :

  • The methoxy group in 1-(4-methoxyphenyl)ethanol increases polarity compared to the methyl group in 1-p-tolylethanol, altering reactivity in nucleophilic substitutions.

1-(1-Pyrenyl)ethanol

  • Structure : Contains a polycyclic pyrenyl group (C₁₈H₁₄O, MW 246.31 g/mol) .
  • Properties : Highly hydrophobic (water-insoluble) and fluorescent, used in fluorescence probes and materials science .
  • Safety: Potential carcinogen due to pyrene’s aromaticity .

Contrast :

  • The extended conjugation in pyrenyl derivatives enables applications in optoelectronics, unlike 1-p-tolylethanol’s simpler aromatic system.

Chiral Variants: (R)-(+)- and (S)-(-)-1-Phenylethanol

  • Enantiomers : Critical in asymmetric synthesis for producing enantiopure compounds .
  • Example: (R)-(+)-1-Phenylethanol (CAS 1517-69-7) is a precursor to chiral ligands and pharmaceuticals .

Relevance :

Data Tables

Table 1: Physical and Chemical Properties

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Solubility in Water
1-Phenyl-1-tolylethanol C₉H₁₂O 136.19 N/A Insoluble
1-Phenylethanol C₈H₁₀O 122.17 98-85-1 10 g/L
1-(4-Methoxyphenyl)ethanol C₉H₁₂O₂ 152.19 20498-67-3 Insoluble
1-(1-Pyrenyl)ethanol C₁₈H₁₄O 246.31 25323-07-5 Insoluble

Research Findings

  • Toxicity: 1-Phenylethanol exhibits chronic toxicity in repeated-dose studies (hepatic/renal effects) , while 1-p-tolylethanol’s toxicity profile remains understudied.
  • Synthetic Utility: The methyl group in 1-p-tolylethanol enhances steric bulk, favoring regioselective reactions in cross-coupling processes .
  • Chiral Resolution: Enantiomers of 1-phenylethanol achieve >97% enantiomeric excess (ee) in commercial preparations, highlighting their industrial relevance .

Q & A

Q. What are the common synthetic routes for 1-Phenyl-1-tolylethanol in laboratory settings?

this compound (IUPAC: 1-(4-methylphenyl)ethanol) is typically synthesized via:

  • Grignard Reaction : Reacting 4-methylacetophenone with methylmagnesium bromide, followed by acid hydrolysis to yield the secondary alcohol .
  • Catalytic Hydrogenation : Reducing 1-(4-methylphenyl)ethanone using catalysts like Raney nickel or palladium under hydrogen atmosphere .
  • Epoxide Ring-Opening : Reacting styrene oxide derivatives with methyl-substituted phenyl Grignard reagents .
    Key Characterization : Confirm structure via NMR (¹H/¹³C), GC-MS for purity, and FT-IR to identify hydroxyl (~3400 cm⁻¹) and aromatic (C=C ~1600 cm⁻¹) stretches .

Q. How does the methyl group on the phenyl ring influence the compound’s reactivity compared to 1-phenylethanol?

The para-methyl group in this compound enhances steric hindrance and electron-donating effects, which:

  • Reduces nucleophilic substitution rates at the β-carbon.
  • Increases oxidative stability compared to 1-phenylethanol due to hindered abstraction of the α-hydrogen .
    Experimental verification involves comparing reaction kinetics with oxidizing agents (e.g., KMnO₄) under controlled conditions .

Q. What safety protocols are critical when handling this compound?

  • Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to prevent skin/eye contact (irritation reported in ).
  • Ventilation : Use fume hoods due to moderate vapor pressure (0.5 mm Hg at 20°C ).
  • Storage : Inert atmosphere (N₂/Ar) at 2–8°C to prevent oxidation .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved?

Chiral resolution methods include:

  • Diastereomeric Salt Formation : Using (R)- or (S)-mandelic acid to separate enantiomers via crystallization .
  • Enzymatic Kinetic Resolution : Lipases (e.g., Candida antarctica) selectively esterify one enantiomer, leaving the other unreacted .
    Analytical Validation : Chiral HPLC with amylose-based columns and polarimetric analysis to confirm enantiomeric excess (e.g., [α]D = -40° for (S)-enantiomer ).

Q. What thermodynamic properties are critical for optimizing reaction conditions involving this compound?

PropertyValueSource
Boiling Point203–205°C
Melting Point21–23°C
Density (25°C)0.94 g/mL
pKa (Hydroxyl)~15.5 (estimated)
These data inform solvent selection (e.g., high-boiling solvents like toluene for reflux) and acid/base conditions to avoid decomposition .

Q. How do conflicting literature reports on catalytic hydrogenation yields of this compound arise, and how can they be resolved?

Discrepancies often stem from:

  • Catalyst Purity : Impurities in Raney nickel may poison active sites. Use ICP-MS to verify metal content .
  • Substrate Isomerism : Contamination with ortho-methyl isomers (lower reactivity) can skew yields. Validate substrate purity via GC-MS before reactions .
    Mitigation : Standardize catalyst pre-treatment (e.g., washing with degassed ethanol) and substrate recrystallization .

Q. What advanced spectroscopic techniques can differentiate this compound from its structural analogs?

  • NOESY NMR : Identifies spatial proximity of methyl and hydroxyl groups, confirming substitution pattern .
  • High-Resolution Mass Spectrometry (HRMS) : Distinguishes isotopic patterns from analogs like 2-phenylethanol (Δm/z = 16 for -CH₂OH vs. -CH(CH₃)OH) .
  • X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks, critical for polymorph studies .

Methodological Guidelines

  • Reproducibility : Document reaction parameters (catalyst loading, solvent polarity, temperature gradients) as per .
  • Data Contradiction Analysis : Cross-validate results using orthogonal techniques (e.g., NMR and IR for functional groups) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.